

# Chemical and physical properties of L-2-amino-5-phosphonopentanoic acid

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## Compound of Interest

Compound Name: (S)-2-amino-5-phosphonopentanoic acid

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## An In-depth Technical Guide to L-2-amino-5-phosphonopentanoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and relevant experimental methodologies for L-2-amino-5-phosphonopentanoic acid (L-AP5). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

## Chemical and Physical Properties

L-2-amino-5-phosphonopentanoic acid (L-AP5) is the L-enantiomer of 2-amino-5-phosphonopentanoic acid. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. While the D-isomer (D-AP5) is the more potent antagonist, L-AP5 is also a valuable tool for studying NMDA receptor function.<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key chemical and physical properties of L-2-amino-5-phosphonopentanoic acid and its related isomers. Data for the L-isomer is often less reported than for the more active D-isomer or the racemic DL-mixture.

Property	Value	Isomer	Reference
Molecular Formula	C <sub>5</sub> H <sub>12</sub> NO <sub>5</sub> P	L, D, DL	[3]
Molecular Weight	197.13 g/mol	L, D, DL	[3]
CAS Number	79055-67-7	L	[3]
79055-68-8	D	[4]	
76326-31-3	DL	[5]	
Melting Point	238-245 °C	DL	[3]
pKa (Predicted)	2.46 ± 0.10	DL	[3]
Solubility	Soluble to 100 mM in water	L	[3]
5.6 mg/mL in water	DL		
4 mg/mL in 0.1 M NaOH	DL		
50 mg/mL in 1 M NH <sub>4</sub> OH	DL		
9 mg/mL in water	D	[6]	
50 mg/mL in 1 M NH <sub>4</sub> OH	D	[6]	
Appearance	White solid	L, D, DL	

Note: Experimental data for the melting point and pKa of the pure L-isomer are not readily available in the public domain. The provided pKa is a predicted value for the DL-isomer.

## Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for L-2-amino-5-phosphonopentanoic acid are not widely available in public databases. Researchers should expect to perform their own analytical characterization upon synthesis or acquisition. A <sup>31</sup>P NMR spectrum for the D-isomer is available on PubChem.[7]

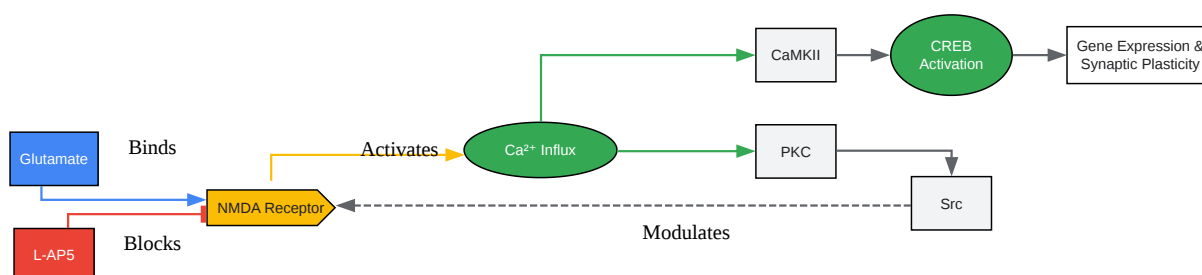
## Biological Activity and Mechanism of Action

L-AP5 is a competitive antagonist at the glutamate binding site of the NMDA receptor.[5] The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of  $\text{Ca}^{2+}$  ions into the postsynaptic neuron. This calcium influx is a critical trigger for a variety of intracellular signaling cascades involved in synaptic plasticity, learning, and memory.

By competitively inhibiting the binding of glutamate, L-AP5 prevents the opening of the NMDA receptor channel, thereby blocking the downstream signaling events. The D-isomer, D-AP5, is significantly more potent in this regard.[1]

## NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of L-AP5.



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NMDA Receptor signaling and L-AP5 inhibition.

## Experimental Protocols

### Synthesis of L-2-amino-5-phosphonopentanoic Acid

A detailed, step-by-step experimental protocol for the enantioselective synthesis of L-2-amino-5-phosphonopentanoic acid from a readily available, peer-reviewed source is not publicly available at this time. However, the scientific literature describes various strategies for the asymmetric synthesis of  $\alpha$ -aminophosphonic acids. These methods often involve the use of chiral auxiliaries or catalysts to introduce the desired stereochemistry. One published approach describes the enantioselective synthesis of the D-isomer.<sup>[8]</sup> Researchers seeking to synthesize L-AP5 would need to adapt such methodologies, likely starting from an L-amino acid precursor or employing a chiral catalyst that favors the formation of the L-enantiomer.

## In Vitro Electrophysiological Recording

The following is a representative protocol for assessing the antagonist activity of L-AP5 on NMDA receptors in brain slices using whole-cell patch-clamp electrophysiology.

**Objective:** To measure the effect of L-AP5 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

**Materials:**

- Brain slices (e.g., from hippocampus)
- Artificial cerebrospinal fluid (aCSF)
- Recording pipette filled with internal solution
- Patch-clamp amplifier and data acquisition system
- Perfusion system
- L-2-amino-5-phosphonopentanoic acid (L-AP5) stock solution
- NMDA receptor agonist (e.g., NMDA)
- AMPA and GABA receptor antagonists (e.g., CNQX and picrotoxin)

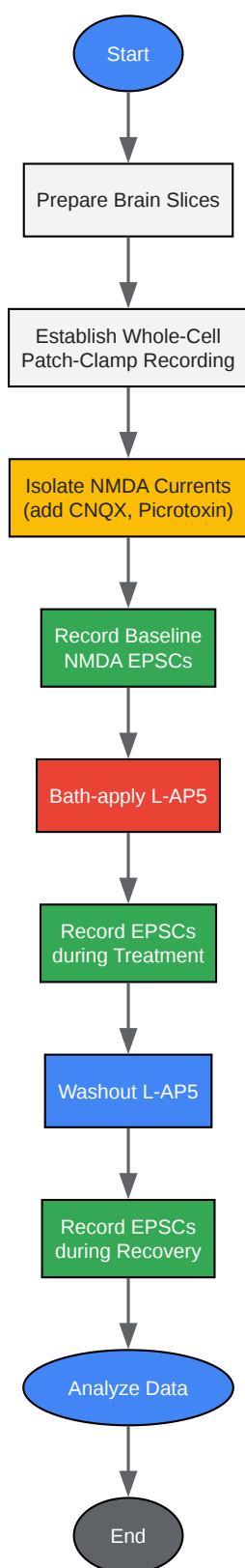
**Procedure:**

- Prepare acute brain slices from the desired brain region.

- Transfer a slice to the recording chamber and continuously perfuse with aCSF.
- Establish a whole-cell patch-clamp recording from a neuron of interest.
- Voltage-clamp the neuron at a holding potential of, for example, -70 mV.
- To isolate NMDA receptor currents, add AMPA and GABA receptor antagonists to the aCSF.
- Evoke synaptic responses by electrical stimulation of afferent fibers.
- To measure the NMDA receptor-mediated component of the EPSC, depolarize the neuron to a positive potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
- Record baseline NMDA receptor-mediated EPSCs.
- Bath-apply L-AP5 at the desired concentration and continue to record EPSCs.
- Observe the reduction in the amplitude of the NMDA receptor-mediated EPSC in the presence of L-AP5.
- Wash out the L-AP5 with aCSF and observe the recovery of the EPSC.

## Experimental Workflow Diagram

The following diagram illustrates the workflow for the electrophysiological experiment described above.



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Workflow for electrophysiological recording.

## Applications in Research and Drug Development

L-AP5, along with its more potent D-isomer, is a critical pharmacological tool for:

- Investigating the role of NMDA receptors in synaptic plasticity: L-AP5 is widely used to block long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[5]
- Isolating other glutamate receptor subtypes: By blocking NMDA receptors, researchers can study the function of AMPA and kainate receptors in isolation.
- Studying the pathophysiology of neurological disorders: NMDA receptor dysfunction is implicated in a range of conditions, including epilepsy, stroke, and neurodegenerative diseases. L-AP5 can be used in animal models to probe the involvement of these receptors.
- As a reference compound in drug screening: L-AP5 serves as a standard antagonist in assays designed to identify new modulators of the NMDA receptor.

## Conclusion

L-2-amino-5-phosphonopentanoic acid is a valuable research tool for the neuroscience and drug discovery communities. Its selective antagonism of the NMDA receptor allows for the targeted investigation of this critical component of excitatory neurotransmission. While more detailed physicochemical data and a standardized synthesis protocol for the L-isomer would be beneficial, the information provided in this guide serves as a solid foundation for its application in a research setting.

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